
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide, commonly known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor ligands. TAN-67 has been extensively studied for its potential use in pain management and addiction treatment.
Mécanisme D'action
TAN-67 exerts its pharmacological effects through the activation of delta opioid receptors. Delta opioid receptors are G protein-coupled receptors that are primarily located in the central nervous system. Activation of delta opioid receptors leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways. TAN-67 has been shown to be a highly selective delta opioid receptor agonist, making it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
TAN-67 has been shown to have analgesic effects in various animal models of pain. It has been found to be effective in reducing nociceptive responses, including thermal and mechanical stimuli. Additionally, TAN-67 has been shown to reduce the rewarding effects of opioids, suggesting its potential use in addiction treatment. TAN-67 has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid medications.
Avantages Et Limitations Des Expériences En Laboratoire
TAN-67 has several advantages for lab experiments, including its high affinity and selectivity for delta opioid receptors, its analgesic effects, and its low potential for abuse and dependence. However, TAN-67 has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions. These limitations can be overcome through various formulation techniques and administration routes.
Orientations Futures
There are several future directions for the research and development of TAN-67. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility. Another potential direction is the development of novel formulations and administration routes, such as transdermal patches and nasal sprays. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-addictive effects of TAN-67. Finally, clinical trials are needed to evaluate the safety and efficacy of TAN-67 in humans.
Méthodes De Synthèse
The synthesis of TAN-67 involves the reaction of 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene with but-2-yn-1-amine. The resulting product is a white solid that is soluble in organic solvents. The purity and yield of TAN-67 can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TAN-67 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have high affinity and selectivity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways. TAN-67 has been tested in various animal models of pain, and it has been found to be effective in reducing nociceptive responses. Additionally, TAN-67 has been shown to reduce the rewarding effects of opioids, suggesting its potential use in addiction treatment.
Propriétés
IUPAC Name |
N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-2-4-14(18)17-13-6-3-5-10-11(13)7-9(15)8-12(10)16/h7-8,13H,3,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYWHNLCWDZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)
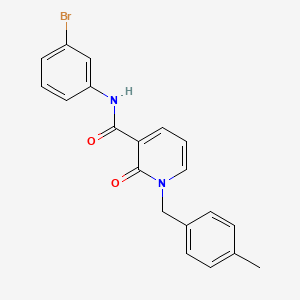
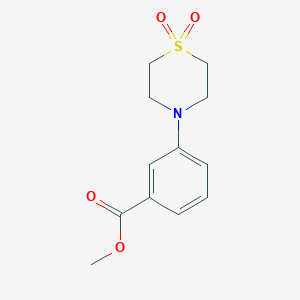
![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
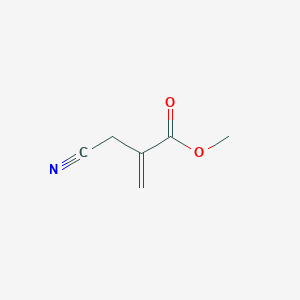
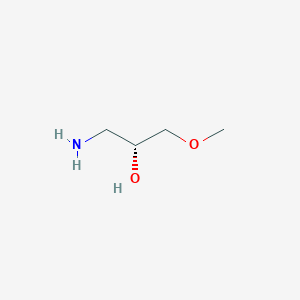

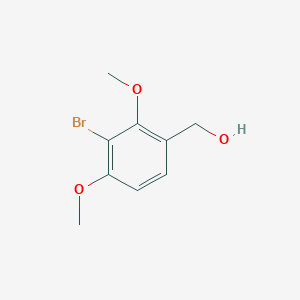

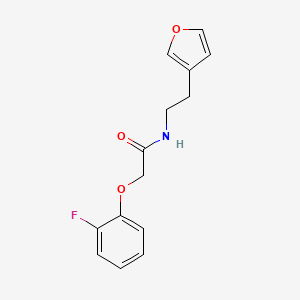
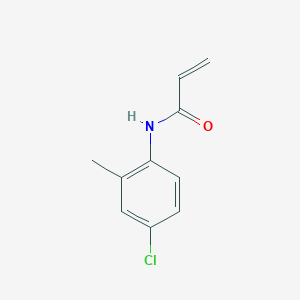
![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)